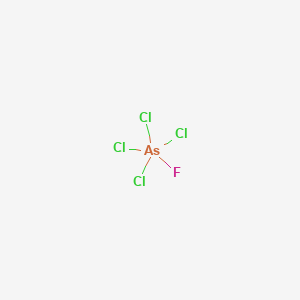
Arsenic tetrachloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic tetrachloride fluoride is a chemical compound that consists of arsenic, chlorine, and fluorine atoms. It is known for its unique properties and potential applications in various fields. This compound is of interest due to its reactivity and the presence of both chlorine and fluorine, which can lead to diverse chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenic tetrachloride fluoride can be synthesized through the reaction of arsenic trichloride with fluorine gas under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. The general reaction can be represented as:
AsCl3+F2→AsCl4F
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of the reactants and products. The use of specialized equipment to handle and contain the gases is essential to prevent any hazardous exposure.
Chemical Reactions Analysis
Types of Reactions: Arsenic tetrachloride fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Chlorine or fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like chlorine gas or bromine.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different halogen atoms replacing chlorine or fluorine.
Scientific Research Applications
Arsenic tetrachloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which arsenic tetrachloride fluoride exerts its effects involves its interaction with molecular targets and pathways. It can form complexes with proteins and enzymes, altering their function and activity. The presence of both chlorine and fluorine atoms allows it to participate in various chemical reactions, leading to diverse biological and chemical effects.
Comparison with Similar Compounds
Arsenic Trichloride (AsCl3): Similar in structure but lacks the fluorine atom.
Arsenic Pentafluoride (AsF5): Contains only fluorine atoms and no chlorine.
Arsenic Trifluoride (AsF3): Contains only fluorine atoms and is in a lower oxidation state.
Uniqueness: Arsenic tetrachloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual halogenation allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen.
Properties
CAS No. |
87198-15-0 |
|---|---|
Molecular Formula |
AsCl4F |
Molecular Weight |
235.7 g/mol |
IUPAC Name |
tetrachloro(fluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl4F/c2-1(3,4,5)6 |
InChI Key |
ZLUPPMYQLOZJPZ-UHFFFAOYSA-N |
Canonical SMILES |
F[As](Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















